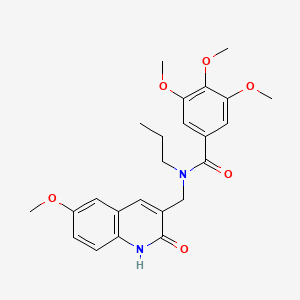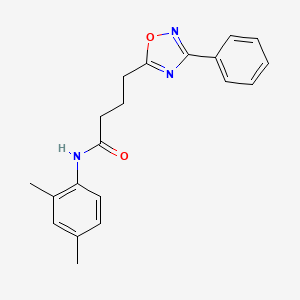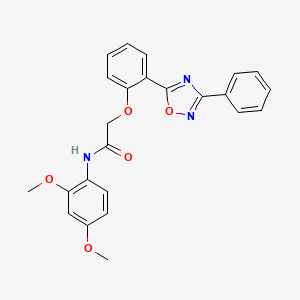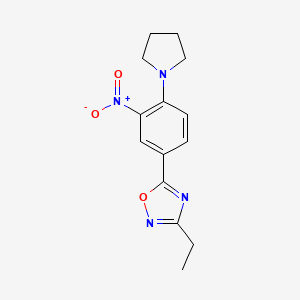![molecular formula C20H18N4O B7692213 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692213.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as PPQ, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. PPQ is a heterocyclic compound that has a pyrazoloquinoline core structure, which is known to have a wide range of biological activities.
作用機序
The mechanism of action of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits viral replication by targeting the viral RNA-dependent RNA polymerase. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. The inhibition of topoisomerase II may contribute to the anti-tumor effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have low toxicity and is well-tolerated in animal studies. This compound has been shown to have a half-life of approximately 7 hours in rats and is metabolized primarily by the liver. This compound has been found to have a high bioavailability, making it an attractive candidate for in vivo studies.
実験室実験の利点と制限
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound has a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research involving N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with its molecular targets may lead to the development of more effective drugs. Another potential direction is to explore the use of this compound in combination with other drugs. This compound has been shown to enhance the anti-tumor effects of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy. Additionally, further studies are needed to explore the potential use of this compound in the treatment of viral infections and inflammatory diseases.
合成法
The synthesis of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 2-amino-5-bromo-3-propylpyrazine with 2-chloro-3-formylquinoline in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the replication of several viruses, including Zika virus, dengue virus, and hepatitis C virus. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-12-24-19-16(13-15-10-6-7-11-17(15)21-19)18(23-24)22-20(25)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBWGMKTBPLHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
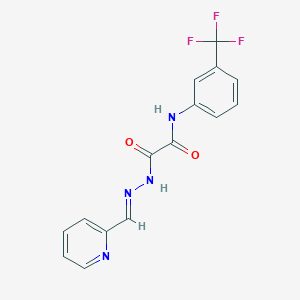
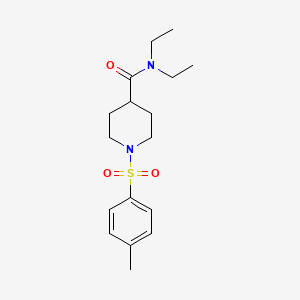


![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B7692157.png)
